Ethanone, 1-(4-fluorophenyl)-, hydrazone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanone, 1-(4-fluorophenyl)-, hydrazone typically involves the reaction of 4-fluoroacetophenone with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
C8H7FO+N2H4⋅H2O→C8H8FN3+H2O
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(4-fluorophenyl)-, hydrazone can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethanone, 1-(4-fluorophenyl)-, hydrazone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethanone, 1-(4-fluorophenyl)-, hydrazone involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroacetophenone: The parent compound, used as a starting material for the synthesis of ethanone, 1-(4-fluorophenyl)-, hydrazone.
Acetophenone: A structurally similar compound without the fluorine substitution.
Hydrazones: A class of compounds with similar functional groups but different substituents on the phenyl ring.
Uniqueness
This compound is unique due to the presence of both the fluorine atom and the hydrazone functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
93480-06-9 |
---|---|
Molecular Formula |
C8H9FN2 |
Molecular Weight |
152.17 g/mol |
IUPAC Name |
(E)-1-(4-fluorophenyl)ethylidenehydrazine |
InChI |
InChI=1S/C8H9FN2/c1-6(11-10)7-2-4-8(9)5-3-7/h2-5H,10H2,1H3/b11-6+ |
InChI Key |
FDYSTUDDBWYLCD-IZZDOVSWSA-N |
Isomeric SMILES |
C/C(=N\N)/C1=CC=C(C=C1)F |
Canonical SMILES |
CC(=NN)C1=CC=C(C=C1)F |
Origin of Product |
United States |
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